(R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate

Catalog No.
S12274701
CAS No.
M.F
C21H29NO5
M. Wt
375.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-c...

Product Name

(R)-tert-Butyl3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate

IUPAC Name

tert-butyl (3R)-3-[(4S)-4-benzyl-2-oxo-1,3-oxazolidine-3-carbonyl]hexanoate

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

InChI

InChI=1S/C21H29NO5/c1-5-9-16(13-18(23)27-21(2,3)4)19(24)22-17(14-26-20(22)25)12-15-10-7-6-8-11-15/h6-8,10-11,16-17H,5,9,12-14H2,1-4H3/t16-,17+/m1/s1

InChI Key

DBNNHIXZFFHLKR-SJORKVTESA-N

Canonical SMILES

CCCC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2

Isomeric SMILES

CCC[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2

(R)-tert-Butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate, with the CAS number 225377-55-9, is a chiral compound characterized by a complex molecular structure. Its molecular formula is C21H29NO5, and it has a molecular weight of 375.46 g/mol. The compound features a tert-butyl group, an oxazolidine ring, and a hexanoate chain, making it notable for its potential applications in pharmaceuticals and organic synthesis .

The synthesis methods for (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate encompass various organic chemistry techniques:

  • Reagents: Sodium hexamethyldisilazane, bromoacetic acid, and tert-butyl esters.
  • Solvents: Tetrahydrofuran is commonly used as a solvent due to its ability to solvate polar compounds effectively.
  • Temperature Control: Low temperatures are crucial during initial reactions to ensure selectivity and yield .

This compound has potential applications in several fields:

  • Pharmaceuticals: Due to its chiral nature and possible biological activity, it may serve as an intermediate in drug synthesis or as a lead compound in drug discovery.
  • Organic Synthesis: It can be utilized in the synthesis of other complex organic molecules due to its functional groups and stereochemistry .

Several compounds share structural similarities with (R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
(S)-4-Benzyl-2-oxazolidinone13976-39-1C13H13NO2Basic oxazolidine structure
tert-butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methylbutanoate202874-73-5C19H25NO5Contains additional methyl group
(R)-tert-butyl 3-(4-benzylidene)-2-thioxooxazolidine1234567-XC18H23NOSDifferent substituent on oxazolidine ring

Uniqueness

(R)-tert-butyl 3-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)hexanoate stands out due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities compared to other similar compounds.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

375.20457303 g/mol

Monoisotopic Mass

375.20457303 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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